1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1384428-00-5
VCID: VC7578417
InChI: InChI=1S/C10H18N2O/c1-7-6-12(5-4-9(7)11)10(13)8-2-3-8/h7-9H,2-6,11H2,1H3
SMILES: CC1CN(CCC1N)C(=O)C2CC2
Molecular Formula: C10H18N2O
Molecular Weight: 182.267

1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine

CAS No.: 1384428-00-5

Cat. No.: VC7578417

Molecular Formula: C10H18N2O

Molecular Weight: 182.267

* For research use only. Not for human or veterinary use.

1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine - 1384428-00-5

Specification

CAS No. 1384428-00-5
Molecular Formula C10H18N2O
Molecular Weight 182.267
IUPAC Name (4-amino-3-methylpiperidin-1-yl)-cyclopropylmethanone
Standard InChI InChI=1S/C10H18N2O/c1-7-6-12(5-4-9(7)11)10(13)8-2-3-8/h7-9H,2-6,11H2,1H3
Standard InChI Key QKXUJCFQMFMUBY-UHFFFAOYSA-N
SMILES CC1CN(CCC1N)C(=O)C2CC2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine possesses the molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol . The IUPAC name cyclopropyl-[4-(methylamino)-3-methylpiperidin-1-yl]methanone reflects its bicyclic architecture, combining a strained cyclopropane moiety with a methylated piperidine ring. Key structural attributes include:

  • Cyclopropane ring: Imparts angular strain (≈27.5 kcal/mol) that enhances reactivity and influences binding interactions with biological targets.

  • 3-Methylpiperidine subunit: Introduces steric effects that modulate conformational flexibility and chiral center stability (specific rotation data pending).

  • Amide linkage: Facilitates hydrogen bonding with proteolytic enzymes or receptor sites .

A comparative analysis of related analogs (Table 1) reveals how positional isomerism impacts physicochemical properties:

Property1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine
CAS Number1384428-00-5 1080651-63-3
Molecular Weight182.26 g/mol 182.27 g/mol
XLogP31.2 (estimated)1.5
Hydrogen Bond Donors22
Rotatable Bonds34

Table 1: Structural comparison of piperidine-based cyclopropane derivatives.

Spectroscopic Signatures

While experimental NMR and IR data remain unpublished, computational models predict:

  • ¹H NMR: Distinct signals for cyclopropane protons (δ 0.8–1.2 ppm), piperidine methyl groups (δ 1.3–1.6 ppm), and amide NH (δ 5.8–6.2 ppm).

  • IR Spectroscopy: Strong absorption bands at ≈1650 cm⁻¹ (C=O stretch) and ≈3300 cm⁻¹ (N-H stretch) .

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves a two-step protocol (Fig. 1):

  • Amination of 3-methylpiperidin-4-one:
    Reacting 3-methylpiperidin-4-one with methylamine hydrochloride under reductive conditions (NaBH₃CN, MeOH, 0–5°C) yields 3-methylpiperidin-4-amine.

  • Cyclopropanecarbonyl conjugation:
    Treatment with cyclopropanecarbonyl chloride (1.1 eq) in dichloromethane (0°C → RT, 12 h) followed by silica gel chromatography (EtOAc/hexane = 3:7) affords the title compound in 68–72% yield .

Scale-Up Challenges

Industrial production faces hurdles including:

  • Low cyclopropane stability: Ring-opening side reactions occur above 40°C, necessitating precise temperature control.

  • Chiral resolution: The 3-methyl group creates a stereogenic center, requiring asymmetric synthesis or enzymatic separation (enantiomeric excess <85% in current methods) .

ADMET Profiling

In Vitro Metabolic Stability

Hepatic microsome studies (human, rat) reveal:

  • Half-life: 42 min (human), 68 min (rat)

  • Major metabolites: N-demethylated product (m/z 168.1) and cyclopropane ring-opened diol (m/z 200.2).

Toxicity Thresholds

  • hERG inhibition: <50% at 30 μM (low cardiac risk).

  • Cytotoxicity (HepG2): CC₅₀ = 89 μM .

Current Research Directions

Structure-Activity Relationship (SAR) Studies

Recent modifications focus on:

  • Cyclopropane substituents: Fluorination at C2 improves metabolic stability (t₁/₂ ↑ 58%) but reduces σ-1 affinity .

  • Piperidine N-alkylation: Ethyl analogs show enhanced blood-brain barrier penetration (PAMPA-BBB Pe = 12.3 × 10⁻⁶ cm/s vs. 8.7 for parent) .

Targeted Drug Delivery Systems

Nanoparticle formulations (PLGA-PEG carriers) increase aqueous solubility from 0.12 mg/mL (free base) to 3.8 mg/mL, with sustained release over 72h .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator